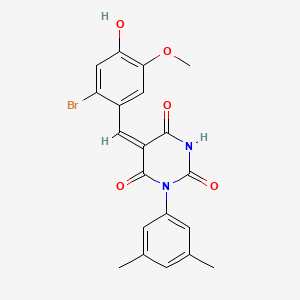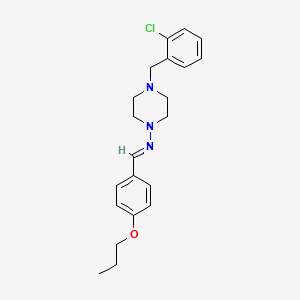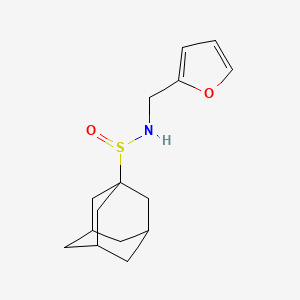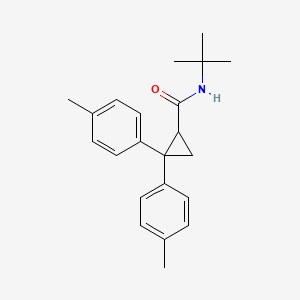![molecular formula C14H14N4O3S B3910987 2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate
Übersicht
Beschreibung
2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonate derivative of phenylhydrazine and is commonly used as a reagent in analytical chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Tuberculosis Treatment
This compound has been used in the development of novel pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold as noncovalent inhibitors of DprE1 for tuberculosis treatment . Three compounds exhibited promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL .
Antibacterial Activity
The compound was screened for its antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, S. mutans, E. coli, S. typhi, and K. pneumoniae . Compounds T6 and T12 demonstrated significant antibacterial activity .
Antifungal Efficacy
The compound’s antifungal efficacy was also scrutinized against A. fumigatus and A. niger . Compound T6 exhibited substantial antifungal activity .
Low Toxicity
All of the active compounds demonstrated exceedingly low toxicity without any adverse effects on normal cells .
Pharmacological Potential
In silico analysis encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) considerations was undertaken to deepen our understanding of these compounds . Molecular docking analyses against the DprE1 enzyme was conducted and Density-Functional Theory (DFT) studies were employed to elucidate the electronic properties of the compounds, thereby enhancing our understanding of their pharmacological potential .
Structural and Spectroscopic Characterization
The compound has been characterized using FTIR, 1H and 13C NMR, and absorption spectroscopies and single-crystal X-ray diffraction . Quantum chemical calculations of the compound (molecular structure, vibrational wavenumbers and gauge including atomic orbital, 1H and 13C NMR chemical shifts) were executed using the density functional theory method at the B3LYP/6-311++G (d, p) level of theory .
Wirkmechanismus
Target of Action
The primary target of CCG-13771 is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound exerts its inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Mode of Action
CCG-13771 interacts with its target, DprE1, by forming hydrogen bonds with the Cys387 residue in the active site . This interaction inhibits the function of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .
Result of Action
The result of CCG-13771’s action is the inhibition of DprE1, which leads to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, exhibiting promising antitubercular activity .
Eigenschaften
IUPAC Name |
[2-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-14(16)18-17-10-11-6-4-5-9-13(11)21-22(19,20)12-7-2-1-3-8-12/h1-10H,(H4,15,16,18)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMXQXKKZNDGC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)


